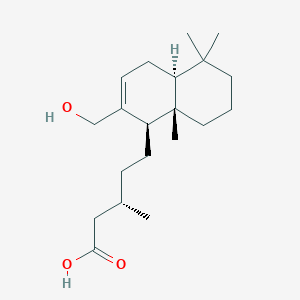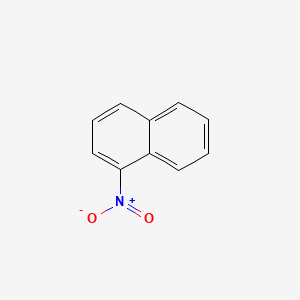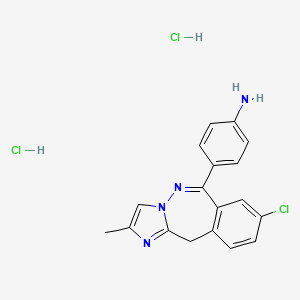
(Ac)Phe-Lys(Alloc)-PABC-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Ac)Phe-Lys(Alloc)-PABC-PNP is a useful chemical linker in antibody drug conjugates.
Scientific Research Applications
Enhancing Efficacy in Gastric Cancer Treatment
A novel prodrug of doxorubicin, Ac-Phe-Lys-PABC-ADM, has been designed to deliver free doxorubicin, relying on cathepsin B to reduce side effects. This prodrug has been examined for its antitumor effect and toxicities against gastric cancer peritoneal carcinomatosis, showing enhanced efficacy with reduced toxicity (Shao et al., 2012).
Inducing Cell Death via ERK1/2 Pathway
Ac-Phe-Lys-PABC-ADM has shown effects on the MGC-803 cell line and the ERK1/2 signaling pathway. The prodrug triggered dose-dependent cytotoxicity and significantly reduced cell viability, indicating its potential in inducing cell death via the ERK1/2 pathway (Li Yan, 2013).
Release of Doxorubicin from Internalizing Immunoconjugates
Studies have investigated using lysosomally cleavable dipeptides, including Phe-Lys, for the release of doxorubicin from internalizing immunoconjugates. This approach demonstrates rapid and quantitative drug release, showing promise in delivering doxorubicin selectively to antigen-expressing carcinomas (Dubowchik et al., 2002).
Mitochondria-Centered Apoptosis in Gastric Cancer Cells
Ac-Phe-Lys-PABC-DOX (PDOX), another smart doxorubicin prodrug, has been investigated for its molecular mechanisms of action using MGC-803 gastric cancer cells. It has shown to cause mitochondria-centered intrinsic apoptosis involving reactive oxidative stress and the ERK1/2 signaling pathway, highlighting its potential as an effective anticancer agent (Zhong et al., 2013).
Albumin-Binding Prodrug of Doxorubicin
An albumin-binding prodrug of doxorubicin, incorporating a maleimide moiety and a PABC spacer coupled to Phe-Lys, was evaluated for its antitumor activity. This prodrug, once bound to albumin, was effectively cleaved by cathepsin B, releasing doxorubicin and exhibiting superior antitumor activity compared to doxorubicin alone (Abu Ajaj et al., 2009).
Properties
Molecular Formula |
C35H39N5O10 |
|---|---|
Molecular Weight |
689.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)







